6-Bromo-2-methoxypyridin-3-ylboronic acid

描述

Introduction and Chemical Identity

Historical Context and Development

The synthesis of 6-bromo-2-methoxypyridin-3-ylboronic acid was first reported in the early 2010s, coinciding with advancements in boronic acid chemistry and cross-coupling methodologies. The compound’s development aligns with the broader demand for functionalized pyridinylboronic acids, which gained prominence after the Nobel Prize-winning work on palladium-catalyzed cross-couplings. Early synthetic routes relied on halogen-metal exchange reactions, where lithiation of 2-methoxy-6-bromopyridine followed by borylation with triisopropyl borate yielded the target compound. Subsequent refinements introduced transition-metal-free approaches, such as directed ortho-metallation (DoM), to improve yield and selectivity.

The compound’s structural uniqueness—a bromine atom at position 6 and a methoxy group at position 2—provides distinct electronic and steric properties that enhance its reactivity in coupling reactions. These features have made it a staple in synthesizing heterobiaryls, which are pivotal in drug discovery and materials science.

Significance in Organic Chemistry Research

This compound plays a central role in modern organic synthesis, particularly in:

- Suzuki-Miyaura Cross-Coupling : The boronic acid moiety facilitates carbon-carbon bond formation with aryl halides, enabling the synthesis of bipyridines and other heterocycles. For example, coupling with 2-ethoxypyridin-3-ylboronic acid yields substituted bipyridines.

- Directed Functionalization : The bromine atom serves as a leaving group, allowing further functionalization via nucleophilic substitution or metal-catalyzed reactions.

- Heterocycle Diversification : Its use in cycloadditions and tandem reactions has expanded access to polycyclic systems with applications in medicinal chemistry.

A notable application includes its role in synthesizing 6-chloro-2-methoxypyridin-3-ylboronic acid, a precursor for agrochemical intermediates. Additionally, its compatibility with iridium- and rhodium-catalyzed borylation protocols underscores its versatility.

Nomenclature and Classification

Systematic IUPAC Name :

(6-Bromo-2-methoxypyridin-3-yl)boronic acid.

Synonyms :

Classification :

- Chemical Family : Boronic acids, Pyridine derivatives

- Substituents : Bromo (position 6), methoxy (position 2), boronic acid (position 3)

- CAS Registry : 1242314-44-8.

Table 1: Key Identifiers of this compound

Position within Boronic Acid Chemistry

This compound occupies a niche within boronic acid chemistry due to its dual functionality:

- Electron-Withdrawing Effects : The bromine atom enhances the electrophilicity of the pyridine ring, facilitating oxidative addition in cross-coupling reactions.

- Steric Guidance : The methoxy group at position 2 directs reactivity to the boronic acid at position 3, enabling regioselective transformations.

- Stability : Unlike aliphatic boronic acids, its aromatic system confers stability against protodeboronation, making it suitable for prolonged reactions.

Comparative studies with analogous compounds, such as 6-chloro-2-methoxypyridin-3-ylboronic acid, reveal that bromine’s larger atomic radius improves leaving-group ability in substitution reactions. Furthermore, its reactivity profile aligns with trends observed in meta-substituted pyridinylboronic acids, where electronic effects dominate over steric factors.

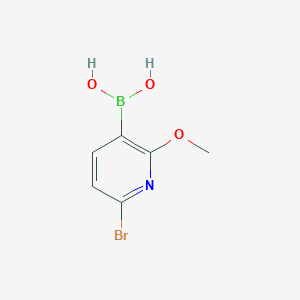

Structure

2D Structure

属性

IUPAC Name |

(6-bromo-2-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWPUDBRICQBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)Br)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method includes the use of a palladium-catalyzed borylation reaction, where the brominated pyridine is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 6-Bromo-2-methoxypyridin-3-ylboronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

6-Bromo-2-methoxypyridin-3-ylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

科学研究应用

Organic Synthesis

6-Bromo-2-methoxypyridin-3-ylboronic acid is primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Table 1: Summary of Organic Synthesis Applications

| Application Type | Description | Key Reactions |

|---|---|---|

| Cross-Coupling Reactions | Formation of biaryl compounds using aryl halides | Suzuki-Miyaura Reaction |

| Ligand in Coordination | Acts as a ligand in coordination chemistry | Various metal-catalyzed reactions |

| Precursor for Boronic Acids | Used to synthesize other boronic acids | Multiple reaction pathways |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. Its antitumor activity has been documented, making it a candidate for cancer research.

Case Study: Antitumor Activity

A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of specific pathways related to cell proliferation and survival.

Biological Sensors and Probes

Due to its ability to form reversible covalent bonds with diols, this compound is also used in the development of sensors for detecting biological molecules. The boronic acid moiety interacts selectively with sugars and other hydroxyl-containing compounds.

Table 2: Applications in Biological Sensors

| Sensor Type | Target Molecule | Detection Method |

|---|---|---|

| Glucose Sensors | Glucose | Electrochemical detection |

| Biosensors for Disease Markers | Various biomolecules | Fluorescent detection |

Material Science Applications

In materials science, this compound is explored for its role in the development of fluorescent dyes. These dyes are essential for imaging applications in biological research and diagnostics.

Table 3: Material Science Applications

| Application Type | Description | Key Features |

|---|---|---|

| Fluorescent Dyes | Used as precursors for synthesizing fluorescent compounds | High stability and brightness |

| Imaging Agents | Potential use in biological imaging | Enhanced signal-to-noise ratio |

作用机制

The mechanism of action of 6-Bromo-2-methoxypyridin-3-ylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the desired carbon-carbon bond . The boronic acid moiety acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the halide substrate .

相似化合物的比较

Key Observations :

- Positional Effects : The boronic acid group’s position (3 vs. 5) significantly impacts coupling reactivity. For example, 2-methoxy-5-pyridineboronic acid (boronic acid at 5-position) may exhibit different regioselectivity compared to 3-position analogs .

- Substituent Chemistry : Bromo groups (as in 6-bromo-2-methoxy-pyridin-3-ylamine) enhance electrophilicity, facilitating substitution reactions, whereas methylthio groups introduce steric hindrance and sulfur’s polarizability .

Physicochemical Properties

Safety Notes:

- Amine derivatives (e.g., 6-bromo-2-methoxy-pyridin-3-ylamine) may require precautions against skin/eye contact, as seen in related compounds .

Limitations and Knowledge Gaps

- Direct data on 6-bromo-2-methoxypyridin-3-ylboronic acid are absent in the provided evidence; comparisons rely on analogs.

- Properties like exact solubility, melting/boiling points, and toxicity require experimental validation.

生物活性

6-Bromo-2-methoxypyridin-3-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a bromine atom and a methoxy group attached to a pyridine ring, which contributes to its reactivity and biological interactions. The boronic acid functional group allows for reversible binding to diols, making it useful in various biochemical applications.

| Property | Value |

|---|---|

| Molecular Weight | 206.94 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

| CAS Number | 1242314-44-8 |

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against resistant bacterial strains, particularly those with the erm gene, which confers resistance to macrolide antibiotics. The mechanism involves interaction with bacterial ribosomes, inhibiting protein synthesis .

Enzyme Inhibition

Boronic acids are known to inhibit various enzymes, particularly serine proteases and phosphodiesterases. The biological activity of this compound has been linked to its ability to inhibit phosphodiesterase type 5 (PDE5), an enzyme involved in the degradation of cyclic GMP. Inhibition of PDE5 can lead to increased levels of cyclic GMP, promoting vasodilation and potentially treating conditions such as erectile dysfunction .

Case Studies

- In Vitro Studies : A study conducted on various boronic acid derivatives showed that this compound displayed promising results in inhibiting bacterial growth in vitro. The compound was tested against multiple strains, demonstrating a minimum inhibitory concentration (MIC) that suggests significant antibacterial activity .

- Pharmacokinetic Studies : Research involving pharmacokinetic profiling revealed that compounds similar to this compound have favorable absorption and distribution characteristics in vivo. These studies are crucial for understanding the potential therapeutic applications of the compound .

Table 2: Biological Activity Summary

常见问题

How can the purity of 6-Bromo-2-methoxypyridin-3-ylboronic acid be reliably assessed in synthetic workflows?

Methodological Answer:

Purity analysis should combine HPLC (High-Performance Liquid Chromatography) with NMR spectroscopy . For HPLC, use a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to resolve boronic acid peaks from impurities. Quantify purity using UV detection at 254 nm. For NMR, compare integration ratios of diagnostic signals (e.g., methoxy protons at ~3.9 ppm, pyridine ring protons, and boronic acid protons) to detect unreacted starting materials or byproducts. Cross-validate with mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight .

What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer:

Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in a biphasic solvent system (e.g., toluene/ethanol/water, 4:1:1).

- Temperature : 80–100°C under inert atmosphere (N₂/Ar).

- Reaction Time : 12–24 hours.

Monitor reaction progress via TLC or LC-MS. Post-reaction, purify using silica gel chromatography with ethyl acetate/hexane gradients. Yields typically range from 60–85%, depending on the electrophilic partner (e.g., aryl halides) .

How does the bromo-methoxy substitution pattern influence reactivity in palladium-catalyzed reactions?

Methodological Answer:

The bromo substituent acts as a directing group, enhancing regioselectivity in cross-coupling reactions, while the methoxy group stabilizes intermediates via resonance effects. Computational studies (DFT) show that the methoxy group lowers the energy barrier for transmetallation steps in Suzuki-Miyaura reactions. Compare reactivity with analogs (e.g., 6-chloro-2-methoxy derivatives) using kinetic experiments to quantify rate differences. Substituent effects can also be probed via Hammett plots .

What advanced spectroscopic techniques are suitable for characterizing dynamic boronic acid equilibria?

Methodological Answer:

- Variable-Temperature NMR : Track boronic acid/boroxine equilibria by observing changes in proton signals (e.g., broadening or splitting) across temperatures (25–80°C).

- Raman Spectroscopy : Identify vibrational modes (e.g., B-O stretching at ~680 cm⁻¹) to confirm boronic acid tautomers.

- Solid-State NMR : Use ¹¹B MAS NMR to study crystallographic environments in anhydrous vs. hydrated forms .

How can computational methods predict the compound’s stability under varying pH conditions?

Methodological Answer:

Perform DFT calculations (e.g., B3LYP/6-31G*) to model protonation states and hydrolysis pathways. Calculate pKa values for the boronic acid group using implicit solvent models (e.g., COSMO-RS). Validate predictions experimentally via UV-Vis titration in buffered solutions (pH 2–12) to observe shifts in absorption bands correlated with deprotonation .

What strategies mitigate boronic acid decomposition during long-term storage?

Methodological Answer:

- Storage : Under inert atmosphere (Ar) at 2–8°C in anhydrous solvents (e.g., THF or DMF).

- Stabilization : Add 1–5% triethylamine to neutralize trace acids or use molecular sieves (3Å) to adsorb moisture.

- Monitoring : Regular FT-IR checks for boroxine formation (peaks at ~1400 cm⁻¹) .

How do environmental interfaces (e.g., lab surfaces) affect the compound’s reactivity?

Methodological Answer:

Surface adsorption studies using ATR-FTIR or XPS can track interactions with silica or polymer-coated surfaces. Pre-adsorbed water layers on glassware may accelerate hydrolysis; pre-dry glassware at 120°C before use. For air-sensitive reactions, employ glovebox techniques to minimize surface-mediated degradation .

What synthetic routes yield high-purity this compound?

Methodological Answer:

- Route A : Start from 6-bromo-2-methoxypyridine via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂), Pd(dba)₂ catalyst, and KOAc in dioxane (100°C, 12 h). Isolate via acidic workup (HCl) and recrystallize from ethanol/water.

- Route B : Direct bromination of 2-methoxypyridin-3-ylboronic acid using NBS (N-bromosuccinimide) in DMF at 0°C.

Yields: Route A (70–75%), Route B (50–60%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。